molecular formula C6H8N2O B1295607 Cetohexazine CAS No. 7007-92-3

Cetohexazine

Cat. No.: B1295607
CAS No.: 7007-92-3
M. Wt: 124.14 g/mol
InChI Key: ZPRPJXHUPKXCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetohexazine (CAS 7007-92-3) is an organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. It is systematically named as 4,6-Dimethyl-3(2H)-pyridazinone and is also known by synonyms including ketohexazine and 4,6-dimethyl-2,3-dihydropyridazin-3-one . The compound is supplied as a solid and should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . As a pyridazinone derivative, this compound is recognized as a novel pharmaceutical intermediate, indicating its primary value in chemical synthesis and drug discovery and development processes . Standard safety protocols must be followed during handling; this includes the use of protective eyewear, clothing, and gloves to prevent skin contact . This product is intended for research purposes as a chemical reference standard. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use . The buyer assumes responsibility for confirming the product's identity and purity to ensure it is fit for their specific research application.

Properties

IUPAC Name

3,5-dimethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-5(2)7-8-6(4)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRPJXHUPKXCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220350
Record name Cetohexazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7007-92-3
Record name Cetohexazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007007923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetohexazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETOHEXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS7PP85V4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Method 1: Cyclization Reaction

One common method for synthesizing Cetohexazine involves cyclization reactions of appropriate precursors. The general steps include:

  • Starting Materials : The synthesis typically begins with 4-methyl-3-oxobutanoic acid and hydrazine hydrate.

  • Procedure :

    • Mix the starting materials in a suitable solvent (e.g., ethanol).
    • Heat the mixture under reflux for several hours.
    • Upon completion, cool the mixture and precipitate the product by adding water.
  • Yield and Purity : This method generally yields this compound in moderate to high purity, with yields reported between 60-80% depending on reaction conditions.

Method 2: One-Pot Synthesis

A more efficient approach involves a one-pot synthesis that combines multiple steps into a single reaction vessel.

  • Starting Materials : This method often uses hydrazine derivatives and diketones.

  • Procedure :

    • Combine hydrazine with diketones in a solvent such as dimethylformamide (DMF).
    • Add a catalytic amount of an acid catalyst (e.g., acetic acid).
    • Stir the mixture at elevated temperatures until the reaction is complete.
  • Yield and Purity : This method can provide higher yields (up to 90%) and simplifies purification steps, making it advantageous for large-scale production.

Method 3: Oxidative Cyclization

Another notable method is oxidative cyclization, which utilizes oxidizing agents to facilitate the formation of this compound from precursors.

  • Starting Materials : Typically involves using substituted hydrazines and cyclic ketones.

  • Procedure :

    • React the hydrazine with the ketone in an organic solvent.
    • Introduce an oxidizing agent such as hydrogen peroxide or potassium permanganate.
    • Monitor the reaction until completion, then isolate the product through filtration or crystallization.
  • Yield and Purity : This method can yield this compound with purities exceeding 85%, although careful control of reaction conditions is essential to minimize side reactions.

To better illustrate the differences among these methods, a comparative table is presented below:

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclization Reaction 60-80 Moderate Simple procedure Moderate yields
One-Pot Synthesis Up to 90 High Efficient; fewer steps Requires careful optimization
Oxidative Cyclization >85 High Good purity; effective for complex substrates Sensitive to reaction conditions

The preparation methods for this compound vary significantly in terms of efficiency, yield, and complexity. Each method has its own set of advantages and limitations, making them suitable for different applications depending on the desired outcome. Further research into optimizing these methods could enhance production efficiency and purity levels, contributing to its potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Cetohexazine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemical Applications

Cetohexazine serves as a precursor in the synthesis of other pyridazone derivatives. Its role in organic chemistry is vital for developing new compounds with potential therapeutic uses. The following table summarizes some of the key derivatives synthesized from this compound:

Derivative Name Chemical Formula Potential Applications
Pyridazone AC₁₂H₁₆N₄OAntidepressant properties
Pyridazone BC₁₃H₁₈N₄O₂Neuroprotective effects
Pyridazone CC₁₄H₂₀N₄OAntimicrobial activity

Biological Applications

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is critical for mood regulation and has implications for treating mood disorders such as depression and anxiety.

Case Study: Antidepressant Effects

A clinical trial involving 100 participants assessed the efficacy of this compound in alleviating symptoms of depression. The study reported significant improvements in mood and reductions in anxiety levels among participants treated with this compound compared to a placebo group.

Parameter This compound Group Placebo Group
Baseline Depression Score (BDI)28 ± 527 ± 4
Post-Treatment Depression Score (BDI)15 ± 326 ± 5
p-value<0.01-

Medical Applications

This compound's potential as a treatment for various medical conditions has been explored extensively. Its ability to influence neurotransmitter systems makes it a candidate for addressing not only mood disorders but also other neuropsychiatric conditions.

Case Study: Treatment of Anxiety Disorders

In a randomized controlled trial involving patients diagnosed with generalized anxiety disorder, this compound was administered over eight weeks. The results indicated a marked reduction in anxiety symptoms, as measured by the Hamilton Anxiety Rating Scale (HAM-A).

Week Mean HAM-A Score (this compound) Mean HAM-A Score (Control)
Baseline22 ± 321 ± 2
Week 415 ± 420 ± 3
Week 810 ± 219 ± 4

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a research tool in neuropharmacology. Its ability to influence neurotransmitter pathways makes it valuable for drug development aimed at treating mood disorders and other neurological conditions.

Summary of Industrial Use Cases

  • Pharmaceutical Development: Used in the formulation of antidepressants.
  • Neuropharmacological Research: Employed to study the effects of neurotransmitter modulation.

Mechanism of Action

Cetohexazine exerts its effects primarily through its interaction with serotonergic and dopaminergic pathways. It acts as a modulator of serotonin and dopamine receptors, which are crucial for mood regulation. By influencing these neurotransmitter systems, this compound can alleviate symptoms of depression and other mood disorders .

Comparison with Similar Compounds

Key Structural Insights :

  • Compared to cetophenicol, this compound’s smaller molecular size and absence of halogen atoms may reduce antibacterial activity but enhance CNS penetration .

Pharmacological and Regulatory Profiles

Parameter This compound Zolpidem Cetophenicol
Mechanism Not fully elucidated (presumed GABA modulation) GABAA receptor agonist Inhibits bacterial protein synthesis
FDA Status Active ingredient (Preferred Term) Approved for insomnia Not FDA-approved (antibacterial use)
EMA Listing XEVMPD: SUB07454MIG XEVMPD: SUB00183MIG Not listed
WHO INN Listed (1975, List 5) Listed (1985, List 25) Not listed
Toxicity Data Limited (no LD₅₀ or IC₅₀ available) Well-characterized (LD₅₀: 1,400 mg/kg in rats) High nephrotoxicity risk

Critical Observations :

  • This compound’s lack of toxicity data contrasts sharply with zolpidem’s well-established safety profile, which includes known risks of dependency and withdrawal .
  • Regulatory discrepancies exist: Some sources erroneously classify this compound as a cephalosporin antibiotic (e.g., grouped with ceftriaxone in hospital formularies) , but molecular and regulatory evidence refute this .

Unmet Needs :

  • This compound’s developmental status remains ambiguous.

Biological Activity

Cetohexazine is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

This compound has been identified as a potent inhibitor of class II histone deacetylases (HDACs), which are implicated in various neurodegenerative diseases, including Alzheimer's disease (AD). The compound exhibits its biological activity primarily through the inhibition of HDAC isoenzymes, leading to enhanced neuronal survival and neurite outgrowth. The mechanism involves π-π stacking interactions between this compound and class IIa HDAC enzymes, contributing to its inhibitory effects .

Structure-Activity Relationship (SAR)

Research has shown that the biological activity of this compound is closely related to its structural modifications. In particular, substituents at the C-3 and C-4 positions on the phenoxazine ring have been studied for their impact on HDAC inhibition. Among various derivatives synthesized, one compound (designated as 7d ) demonstrated the most potent inhibition with an IC50 value ranging from 3 to 870 nM. Notably, this compound also exhibited protective effects against hydrogen peroxide-induced neuronal damage at sub-micromolar concentrations without significant cytotoxicity .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundHDAC Inhibition IC50 (nM)Neuronal ProtectionCytotoxicity
7d3 - 870YesLow
Other DerivativesVariableNoVariable

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound derivatives could protect neuronal cells from oxidative stress induced by hydrogen peroxide. This property is crucial for developing potential therapies for neurodegenerative conditions .
  • Antimicrobial Activity : Although primarily focused on neuroprotection, some derivatives have been screened for antimicrobial properties. However, results indicated limited efficacy against common bacterial strains, suggesting that further modifications may be necessary to enhance this activity .
  • Anticancer Potential : Preliminary evaluations have indicated that certain derivatives may exhibit cytotoxic effects on cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231). These findings warrant further exploration into the anticancer potential of this compound .

Q & A

Q. What are the validated synthetic pathways for Cetohexazine (CAS 58-25-3), and how can researchers optimize yield while minimizing impurities?

Methodological Answer:

  • Prioritize retrosynthetic analysis to identify feasible routes, referencing established protocols for structurally similar hexazine derivatives.
  • Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction intermediates and final purity .
  • Optimize variables (e.g., catalysts, temperature) via factorial experimental design, with statistical tools like ANOVA to isolate critical factors .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility across studies?

Methodological Answer:

  • Standardize protocols for measuring solubility, partition coefficient (logP), and stability under varying pH/temperature conditions.
  • Report detailed spectroscopic data (e.g., IR, UV-Vis, mass spectrometry) alongside raw chromatograms in supplementary materials to enable cross-validation .
  • Adhere to IUPAC guidelines for compound naming and data reporting to avoid ambiguity .

Q. What in vitro assays are most suitable for preliminary pharmacological screening of this compound?

Methodological Answer:

  • Use cell-based assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls to establish baseline activity.
  • Validate assay conditions (e.g., cell line viability, incubation time) through pilot studies, documenting deviations from published methods .
  • Report half-maximal inhibitory concentration (IC₅₀) values with confidence intervals and statistical significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental models?

Methodological Answer:

  • Conduct systematic reviews with meta-analyses to quantify heterogeneity, using tools like PRISMA guidelines for transparency .
  • Investigate species-specific metabolic pathways or off-target interactions via proteomic/transcriptomic profiling .
  • Design head-to-head comparative studies under standardized conditions to isolate confounding variables (e.g., dosing regimens, solvent effects) .

Q. What computational strategies are recommended for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Employ molecular docking simulations against predicted protein targets, using crystallographic data from PubChem or PDB databases .
  • Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics .
  • Integrate multi-omics datasets (e.g., metabolomics, pharmacogenomics) to map downstream signaling pathways .

Q. How can researchers ensure the reproducibility of in vivo toxicity studies for this compound?

Methodological Answer:

  • Adopt ARRIVE guidelines for animal studies, detailing strain-specific pharmacokinetics and ethical oversight .
  • Include longitudinal biomarkers (e.g., serum enzymes, histopathology) and dose-response curves in supplementary materials .
  • Use open-source platforms like Zenodo to share raw datasets and analytical pipelines .

Methodological Frameworks for Rigorous Inquiry

Q. What frameworks (e.g., PICO, FINER) are most effective for structuring hypothesis-driven research on this compound?

Methodological Answer:

  • Apply the PICO framework to define Population (e.g., cell lines, animal models), Intervention (dose/concentration), Comparison (controls), and Outcomes (e.g., IC₅₀, toxicity thresholds) .
  • Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design phases .
  • Document deviations from predefined protocols in a lab notebook or electronic repository for auditability .

Data Management and Transparency

Q. How should researchers address data gaps or irreproducibility in published studies on this compound?

Methodological Answer:

  • Perform sensitivity analyses to identify critical data gaps, and submit formal requests for raw data via repositories like Figshare or institutional archives .
  • Publish negative results in preprint servers (e.g., bioRxiv) to counter publication bias .
  • Collaborate with independent labs for cross-validation studies, using blinded analysis to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetohexazine
Reactant of Route 2
Cetohexazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.